synthesis and properties of 1-(3-Methoxyphenyl)ethanol
synthesis and properties of 1-(3-Methoxyphenyl)ethanol
An In-depth Technical Guide to the Synthesis and Properties of 1-(3-Methoxyphenyl)ethanol
Introduction
1-(3-Methoxyphenyl)ethanol, a secondary aromatic alcohol, serves as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its structure, featuring a chiral center and a methoxy-substituted phenyl ring, makes it a valuable building block for more complex molecular architectures. At room temperature, it presents as a colorless to pale yellow liquid.[1] This guide offers a comprehensive exploration of its synthesis, physicochemical properties, and key applications, tailored for researchers and drug development professionals. A significant application of this compound is its role as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][3] It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.[2][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(3-Methoxyphenyl)ethanol are critical for its handling, application in synthesis, and purification. These characteristics are summarized below.
Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)ethanol
| Property | Value | Source(s) |
| CAS Number | 23308-82-9 | [1][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [1][5] |
| Molecular Weight | 152.19 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 248.3 °C at 760 mmHg | [1][4] |
| Density | ~1.053 - 1.078 g/mL | [1][6] |
| Refractive Index (n20/D) | ~1.521 - 1.5325 | [1][6] |
| Solubility | Sparingly soluble in Methanol; Slightly soluble in Chloroform, Ethyl Acetate. | [6] |
| Storage Temperature | 2-8 °C or Room Temperature, Sealed in dry conditions. | [4][6][7] |
Spectroscopic analysis is essential for the structural confirmation of 1-(3-Methoxyphenyl)ethanol. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are readily available in various chemical databases for reference.[5][8][9]
Strategic Synthesis of 1-(3-Methoxyphenyl)ethanol
The synthesis of 1-(3-Methoxyphenyl)ethanol is most commonly achieved through two primary, high-yielding routes: the reduction of a corresponding ketone and the nucleophilic addition of a Grignard reagent to an aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Route 1: Reduction of 3-Methoxyacetophenone
This is arguably the most direct and frequently employed method. It involves the reduction of the carbonyl group of 3-methoxyacetophenone to a secondary alcohol. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice for laboratory-scale synthesis due to its selectivity and operational simplicity.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 3-methoxyacetophenone. This addition breaks the carbonyl π-bond, generating a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates this alkoxide to yield the final alcohol product, 1-(3-methoxyphenyl)ethanol.[10] Because the ketone is prochiral and the planar carbonyl can be attacked from either face with equal probability, this method produces a racemic mixture of (±)-1-(3-methoxyphenyl)ethanol.[10]
Caption: Mechanism of NaBH₄ reduction of a ketone to a secondary alcohol.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.[10]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a crucial step to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.0-1.5 eq) portion-wise to the stirred solution. The slow addition maintains the low temperature and controls the rate of hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or water to decompose the excess NaBH₄ and the borate ester complex. This step should be performed in a fume hood as hydrogen gas is evolved.
-
Workup and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x). The extraction isolates the desired alcohol from inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Route 2: Grignard Reaction with 3-Methoxybenzaldehyde
This classic carbon-carbon bond-forming reaction provides an alternative route. It involves the reaction of 3-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
The Grignard reagent acts as a potent nucleophile, with the carbon atom of the methyl group attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid (e.g., ammonium chloride or dilute HCl) to protonate the alkoxide, yielding 1-(3-methoxyphenyl)ethanol.[11] The paramount consideration for this synthesis is the strict exclusion of water and other protic solvents, as they will rapidly protonate and destroy the Grignard reagent.[11][12]
Caption: General workflow for the Grignard synthesis of an alcohol.
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Reagent Preparation (if not commercially available): Add a solution of methyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel to the magnesium turnings to initiate the formation of methylmagnesium bromide. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.
-
Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product, which can then be purified by distillation or chromatography.
Applications in Research and Development
1-(3-Methoxyphenyl)ethanol is more than a simple alcohol; it is a versatile reactant with significant utility.
-
Chiral Catalysis: It is used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as effective enantioselective acyl transfer catalysts for the kinetic resolution of other alcohols.[3][6]
-
Oxidation Chemistry: The compound serves as a substrate in the chemoselective preparation of aryl ketones, particularly through oxidation methods catalyzed by TEMPO-copper(II) systems in aqueous media.[6]
-
Pharmaceutical Synthesis: Its most prominent role is as a key intermediate for important pharmaceuticals. The enantiomerically pure form, (S)-1-(3-methoxyphenyl)ethanol, is a critical building block for synthesizing (S)-rivastigmine, a widely used medication for treating the symptoms of Alzheimer's and Parkinson's disease-related dementia.[2] It is also an intermediate for the experimental calcimimetic agent NPS-R-568.[2]
Safety and Handling
Proper handling of 1-(3-Methoxyphenyl)ethanol is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and eye irritation.[4][5][7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures are often between 2-8°C.[7]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Rinse mouth with water and consult a physician.[7]
-
References
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Theory (brief) General reaction. This experiment reduces the aryl ketone... (2025, November 9). Filo. Retrieved December 25, 2025, from [Link]
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Safety Data Sheet - (S)-1-(3-methoxyphenyl)ethanol. (2025, December 20). Angene Chemical. Retrieved December 25, 2025, from [Link]
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(+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. (n.d.). PubChem. Retrieved December 25, 2025, from [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.). Google Patents.
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(S)-1-(3-Methoxyphenyl)-ethanol - [13C NMR]. (n.d.). SpectraBase. Retrieved December 25, 2025, from [Link]
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1-(3-Methoxyphenyl)-2-(n-propylamino)ethanol - [13C NMR]. (n.d.). SpectraBase. Retrieved December 25, 2025, from [Link]
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Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. (n.d.). Lookchem. Retrieved December 25, 2025, from [Link]
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Supporting Information. (n.d.). [Source not specified, likely a journal supplementary file]. Retrieved December 25, 2025, from [Link]
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3-Methoxyacetophenone. (n.d.). NIST WebBook. Retrieved December 25, 2025, from [Link]
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Chemical Properties of 3-Methoxyacetophenone (CAS 586-37-8). (n.d.). Cheméo. Retrieved December 25, 2025, from [Link]
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Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education. Retrieved December 25, 2025, from [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved December 25, 2025, from [Link]
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3-Methoxyacetophenone. (n.d.). NMPPDB. Retrieved December 25, 2025, from [Link]
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Preparation of triphenyl methanol by grignard reaction. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]
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Grignard Synthesis of Triphenylmethanol. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]
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(±)-1-(3-Methoxyphenyl)ethanol. (n.d.). CAS Common Chemistry. Retrieved December 25, 2025, from [Link]
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